molecular formula C11H13N5O2 B12212747 6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B12212747
M. Wt: 247.25 g/mol
InChI Key: FLTNFUKOFHTRQA-UHFFFAOYSA-N
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Description

6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, which makes it a promising candidate for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyrido[4,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrido[4,3-d]pyrimidine compounds.

Scientific Research Applications

6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one primarily involves the inhibition of kinase enzymes. Kinases are responsible for the phosphorylation of proteins, which is a critical step in many signaling pathways. By inhibiting these enzymes, the compound can disrupt abnormal signaling pathways that are often associated with diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

6-amino-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C11H13N5O2/c12-16-2-1-9-8(10(16)17)7-13-11(14-9)15-3-5-18-6-4-15/h1-2,7H,3-6,12H2

InChI Key

FLTNFUKOFHTRQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)N

Origin of Product

United States

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